4-(3-Methyl-2-pyridinyl)-4-piperidinol 4-(3-Methyl-2-pyridinyl)-4-piperidinol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16021393
InChI: InChI=1S/C11H16N2O/c1-9-3-2-6-13-10(9)11(14)4-7-12-8-5-11/h2-3,6,12,14H,4-5,7-8H2,1H3
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

4-(3-Methyl-2-pyridinyl)-4-piperidinol

CAS No.:

Cat. No.: VC16021393

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methyl-2-pyridinyl)-4-piperidinol -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 4-(3-methylpyridin-2-yl)piperidin-4-ol
Standard InChI InChI=1S/C11H16N2O/c1-9-3-2-6-13-10(9)11(14)4-7-12-8-5-11/h2-3,6,12,14H,4-5,7-8H2,1H3
Standard InChI Key AVFMWCMJJZNQDA-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)C2(CCNCC2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(3-Methyl-2-pyridinyl)-4-piperidinol features a piperidine core (a six-membered amine ring) with two substituents at the 4-position: a hydroxyl (-OH) group and a 3-methylpyridinyl group. The pyridine ring introduces aromaticity and potential hydrogen-bonding interactions, while the hydroxyl group enhances polarity. The compound’s IUPAC name is 4-(3-methylpyridin-2-yl)piperidin-4-ol, and its ChemSpider ID is 11603470 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}
Average Mass192.262 g/mol
Monoisotopic Mass192.126263 g/mol
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors3 (N, O, and pyridinyl N)
Topological Polar Surface Area49.8 Ų

Spectroscopic Characterization

Although direct spectral data for 4-(3-Methyl-2-pyridinyl)-4-piperidinol are scarce, analogs such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provide insight into expected patterns . For example:

  • IR Spectroscopy: A hydroxyl stretch (νO-H\nu_{\text{O-H}}) near 3325–3333 cm⁻¹ and aromatic C-H stretches (νC-H\nu_{\text{C-H}}) at 3007–3095 cm⁻¹ .

  • NMR Spectroscopy: Piperidine protons resonate between δ 1.38–4.06 ppm in 1H^1\text{H} NMR, while pyridinyl protons appear as multiplet signals in the aromatic region (δ 7.03–7.54 ppm) .

Synthetic Methodologies

Direct Synthesis Routes

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:

  • Piperidine Functionalization: Reacting 4-piperidinol with 3-methyl-2-pyridinyl halides under basic conditions.

  • Protection/Deprotection Strategies: Using benzyl or tert-butoxycarbonyl (Boc) groups to protect the hydroxyl and amine functionalities during synthesis .

Table 2: Example Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYieldReference
HalogenationSOCl2\text{SOCl}_2, DMF, 0°C85%
CouplingK2_2CO3_3, DMF, 80°C72%
DeprotectionH2\text{H}_2, Pd/C, EtOH90%

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the piperidine nitrogen and hydroxyl group necessitate careful protecting group selection.

  • Stereochemical Control: The 4-position’s stereochemistry may influence biological activity, requiring chiral resolution techniques .

Computational and Analytical Insights

Molecular Docking Studies

Docking simulations of analogs into proteins like 6FS1 (myeloma) and 5N21 (NKTL) reveal:

  • Hydrogen Bonding: Between the hydroxyl group and Arg78 or Asp56 residues.

  • Hydrophobic Interactions: 3-Methylpyridinyl moiety engaging with nonpolar pockets .

ADMET Profiling

Computational predictions using tools like SwissADME indicate:

  • Lipophilicity: LogP ≈ 1.9 (moderate permeability).

  • Bioavailability: 55% due to moderate solubility and efflux susceptibility .

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